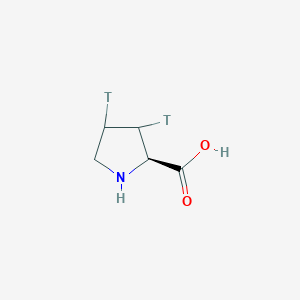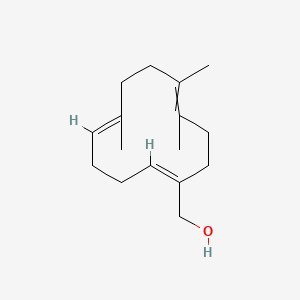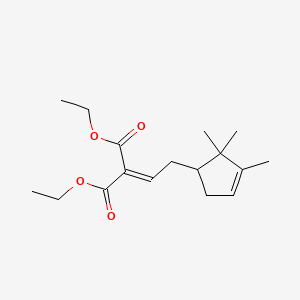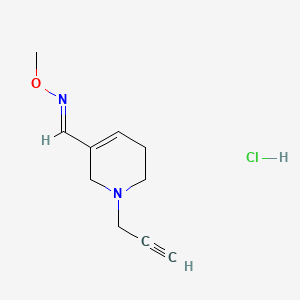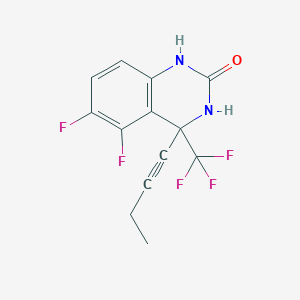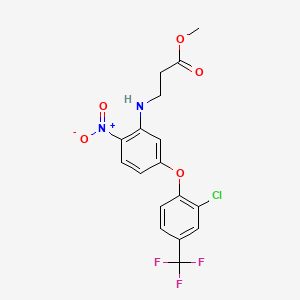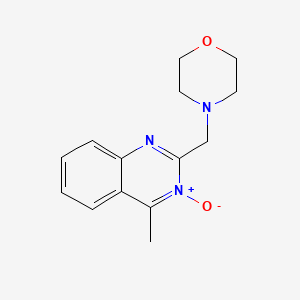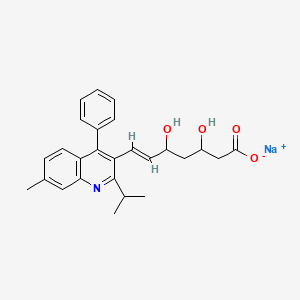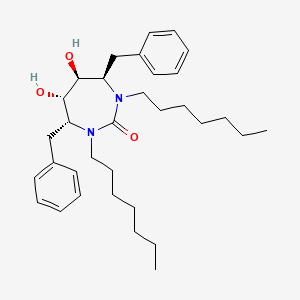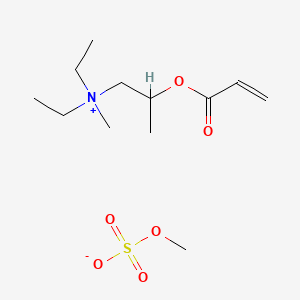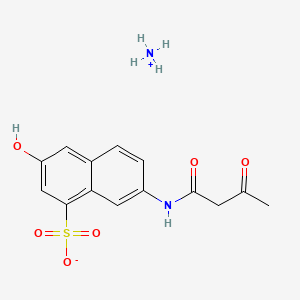
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a hydroxyl group, a sulphonate group, and an amino group linked to a 1,3-dioxobutyl moiety. Its molecular formula is C14H14N2O6S, and it is often used in analytical chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate typically involves multiple steps. One common method includes the reaction of 7-amino-3-hydroxynaphthalene-1-sulphonic acid with 1,3-dioxobutane-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid
- 4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid
Uniqueness
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
61750-18-3 |
|---|---|
Fórmula molecular |
C14H16N2O6S |
Peso molecular |
340.35 g/mol |
Nombre IUPAC |
azanium;3-hydroxy-7-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO6S.H3N/c1-8(16)4-14(18)15-10-3-2-9-5-11(17)7-13(12(9)6-10)22(19,20)21;/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21);1H3 |
Clave InChI |
BTSOJXVXOFADOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



